molecular formula C20H19NO3 B455484 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 438230-44-5

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B455484
CAS No.: 438230-44-5
M. Wt: 321.4g/mol
InChI Key: HDZCHAZXWZNVBF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a sophisticated quinoline derivative designed for advanced chemical and pharmaceutical research. This compound features a quinoline core, a structure of significant interest in medicinal chemistry, which is substituted at the 2-position with a 4-ethoxyphenyl group and at the 4-position with a carboxylic acid functional group . The carboxylic acid group is a versatile handle for further synthetic modification, enabling researchers to create a wide array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The specific substitution pattern, including the 6,8-dimethyl groups, influences the compound's electronic properties, steric profile, and overall potential as a scaffold in drug discovery. Quinolines are known to exhibit a broad spectrum of biological activities. As a result, this compound serves as a valuable building block in the development of potential therapeutic agents. Its applications extend to materials science, where it can be used as an organic intermediate or a ligand in metal-organic complexes. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-4-24-15-7-5-14(6-8-15)18-11-17(20(22)23)16-10-12(2)9-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZCHAZXWZNVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Condensation and Cyclization Methods

The foundational approach for synthesizing quinoline-4-carboxylic acid derivatives involves condensation reactions followed by cyclization. A notable method adapted from CN102924374B (source 2) begins with isatin and acetone under basic conditions to form 2-toluquinoline-4-carboxylic acid. While the original patent targets quinoline-2,4-dicarboxylic acid, modifications can introduce the 4-ethoxyphenyl group:

  • Step 1 : Isatin reacts with acetone in sodium hydroxide to yield 2-toluquinoline-4-carboxylic acid (99% yield, m.p. 238–240°C) .

  • Step 2 : Substituting phenyl aldehyde with 4-ethoxybenzaldehyde enables the formation of 2-(4-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid via aldol condensation. This step requires heating to 95–105°C for 1–6 hours, achieving ~80% yield in analogous reactions .

  • Step 3 : Dehydration with diacetyl oxide at 115–125°C and oxidation with potassium permanganate finalize the carboxylic acid moiety .

Key Data :

StepReagents/ConditionsYield
1NaOH, acetone, reflux99%
24-ethoxybenzaldehyde, 100°C80%*
3KMnO₄, 35–45°C85%*
*Extrapolated from analogous reactions .

Skraup Synthesis for Quinoline Core Formation

The Skraup reaction, traditionally used to construct quinoline rings, involves condensing aniline derivatives with glycerol under acidic conditions. For 6,8-dimethyl substitution:

  • Aniline Derivative : 3,5-dimethylaniline serves as the starting material.

  • Cyclization : Glycerol and concentrated sulfuric acid facilitate cyclization at 180–200°C, forming 6,8-dimethylquinoline.

  • Functionalization :

    • Carboxylic Acid : Oxidation of the 4-methyl group using KMnO₄ in acidic conditions yields the carboxylic acid .

    • 2-(4-Ethoxyphenyl) : Suzuki-Miyaura coupling with 4-ethoxyphenylboronic acid introduces the aryl group at position 2 .

Advantages : High regioselectivity for the quinoline core.
Challenges : Harsh reaction conditions and moderate yields (~60–70%).

The Suzuki-Miyaura reaction enables precise introduction of the 4-ethoxyphenyl group at position 2. This method is ideal for late-stage functionalization:

  • Quinoline Intermediate : 2-chloro-6,8-dimethylquinoline-4-carboxylic acid is prepared via chlorination of the methyl group at position 2.

  • Coupling : Reacting with 4-ethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C achieves 85–90% yield .

Optimization : Microwave irradiation reduces reaction time from hours to minutes (e.g., 20 minutes at 120°C) .

Microwave-Assisted One-Pot Synthesis

Microwave technology enhances reaction efficiency, as demonstrated in Rapid synthesis of quinoline-4-carboxylic acid derivatives (source 4):

  • Arylimine Preparation : 4-ethoxyaniline reacts with benzaldehyde to form N-(4-ethoxyphenyl)benzaldimine.

  • Cycloaddition : 2-methoxy acrylate undergoes [4+2] cycloaddition with the imine under InCl₃ catalysis, yielding the quinoline skeleton.

  • Decarboxylation : Hydrolysis of the ester group with HCl affords the carboxylic acid.

Conditions :

  • Temperature: 150°C (microwave)

  • Time: 15–30 minutes

  • Yield: 75–80% .

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Condensation-Cyclization70–80%12–24 hrsLowIndustrial
Skraup Synthesis60–70%24–48 hrsLowModerate
Suzuki-Miyaura Coupling85–90%2–4 hrsHighLab-scale
Microwave-Assisted75–80%15–30 minHighLab-scale

Trade-offs : Traditional methods favor scalability, while cross-coupling and microwave techniques prioritize speed and yield.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions during cyclization can produce positional isomers. Using directing groups (e.g., nitro or methoxy) improves selectivity .

  • Oxidation Sensitivity : The 4-carboxylic acid group may degrade under strong oxidants. Stepwise oxidation with KMnO₄ at pH 7–8 mitigates this .

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance Suzuki coupling efficiency but complicate purification .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, ether, and low temperatures.

    Substitution: Halogenating agents like chlorine or bromine, Lewis acids like aluminum chloride, and solvents like dichloromethane.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of quinoline carboxylic acids, including 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that certain arylated quinoline carboxylic acids possess activity against both replicating and non-replicating forms of Mycobacterium tuberculosis, suggesting their potential as anti-tuberculosis agents .

Anticancer Properties
The compound's structure allows it to interact with various biological targets, which may lead to anticancer effects. The quinoline core is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes critical for cancer cell proliferation .

Enzyme Inhibition
The carbonyl group in the compound can form covalent bonds with nucleophilic residues in enzymes, modulating their activity. This mechanism is particularly relevant in the design of inhibitors for enzymes involved in cancer metabolism and other diseases .

Materials Science

Organic Electronics
Quinoline derivatives are being explored for their nonlinear optical properties, making them suitable candidates for applications in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties conferred by the ethoxyphenyl and dimethyl substitutions enhance their performance in electronic devices .

Photovoltaic Applications
The ability of quinoline derivatives to absorb light effectively positions them as potential materials for photovoltaic cells. Their structural modifications can lead to improved charge transport properties, which are essential for the efficiency of solar cells.

Organic Synthesis

Building Blocks for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling chemists to create complex organic molecules and natural product analogs .

Synthetic Methodologies
The compound can be synthesized through various methods, including Friedländer synthesis and electrophilic aromatic substitution reactions. These methodologies are crucial for producing a wide range of quinoline derivatives used in pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings
Antimicrobial ActivityIdentified activity against Mycobacterium tuberculosis; compounds showed effectiveness against both replicating and non-replicating forms.
Anticancer PropertiesHighlighted the potential of quinoline derivatives to disrupt DNA functions in cancer cells through intercalation mechanisms.
Organic ElectronicsExplored the use of quinoline derivatives in organic semiconductors; demonstrated enhanced electronic properties due to structural modifications.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS RN: 351357-29-4)
  • Molecular formula: C₁₉H₁₇NO₃
  • Molecular weight : 307.34 g/mol
  • Key difference : Methoxy group (-OCH₃) instead of ethoxy at the 4-position of the phenyl ring.
  • Properties : Melting point = 239°C .
  • Biological relevance: Methoxy-substituted quinoline derivatives are often explored for antimicrobial activity due to enhanced lipophilicity compared to hydroxylated analogs.
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS RN: 342017-99-6)
  • Molecular formula: C₁₈H₁₄BrNO₂
  • Molecular weight : 376.22 g/mol
  • Key difference : Bromine atom replaces the ethoxy group, increasing molecular weight and altering electronic properties.
  • Applications : Bromine’s electron-withdrawing nature may enhance binding to bacterial targets .

Positional Isomerism in Substituents

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS RN: 725705-24-8)
  • Molecular formula: C₁₉H₁₇NO₃
  • Molecular weight : 307.34 g/mol
  • Key difference : Methoxy group at the 2-position of the phenyl ring instead of 4-position.
  • Impact : Positional isomerism can drastically alter steric interactions and solubility .
2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS RN: 897554-46-0)
  • Molecular formula: C₂₀H₁₉NO₃
  • Molecular weight : 321.37 g/mol
  • Key difference : Ethoxy group at the 2-position of the phenyl ring.
  • Safety : Requires handling with protective equipment due to irritant properties .
Antibacterial Activity
  • 2-Phenyl-quinoline-4-carboxylic Acid Derivatives: Compounds with substituents like chlorine or methoxy groups exhibit activity against Staphylococcus aureus (MIC = 64–128 µg/mL). Ethoxy analogs may show similar or enhanced activity due to increased lipophilicity .
  • Polymethoxylated Flavones: Structurally related compounds (e.g., tangeretin) demonstrate anti-acne activity against Propionibacterium acnes (MIC = 0.31–10 µg/mL). Ethoxy-substituted quinolines may mimic this activity but require validation .
Anti-Acne Potential
  • 2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one: A structurally related compound from L. sericea showed MIC = 5.20 µg/mL against P. acnes, comparable to tetracycline. This suggests ethoxy-substituted quinolines could be promising candidates .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name (CAS RN) Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (438230-44-5) 4-Ethoxyphenyl (2) C₂₀H₁₉NO₃ 321.376 Not reported Potential antibacterial/anti-acne
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (351357-29-4) 4-Methoxyphenyl (2) C₁₉H₁₇NO₃ 307.34 239 Antimicrobial
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid (342017-99-6) 4-Bromophenyl (2) C₁₈H₁₄BrNO₂ 376.22 Not reported Antibacterial
2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (897554-46-0) 2-Ethoxyphenyl (2) C₂₀H₁₉NO₃ 321.37 Not reported Research intermediate

Biological Activity

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential as an anti-inflammatory , antimicrobial , and anticancer agent, making it a valuable subject for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO3C_{18}H_{19}NO_3. Its structure features:

  • A quinoline core, which is known for its biological activity.
  • An ethoxy group that enhances lipophilicity, facilitating interaction with biological targets.
  • Methyl substitutions at positions 6 and 8 that may influence the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity, acting as an agonist or antagonist in various signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Induction of Apoptosis : The compound has been shown to promote the secretion of Par-4 from normal cells, which is capable of inducing apoptosis in cancer cells such as those from lung and prostate origins .
  • Inhibition of Tumor Growth : In vitro assays indicate that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against advanced tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of pathogens, including bacteria and fungi. The mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this quinoline derivative has demonstrated anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other quinoline derivatives. A comparison with similar compounds reveals variations in biological activities:

Compound NameMolecular FormulaUnique Features
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acidC18H19NO3C_{18}H_{19}NO_3Methoxy group instead of ethoxy; affects lipophilicity
2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acidC18H19NO3C_{18}H_{19}NO_3Ethoxy group located at a different position; altered activity
6-Methylquinoline-4-carboxylic acidC10H9NO2C_{10}H_{9}NO_2Lacks additional aromatic substitutions; reduced biological activity

Case Studies

  • Study on Apoptosis Induction : In a controlled experiment, treatment with 500 nM concentrations of the compound resulted in a two-fold increase in Par-4 secretion from fibroblasts after 24 hours, correlating with enhanced apoptosis in cancer cells .
  • Antimicrobial Efficacy : A series of tests against Mycobacterium tuberculosis showed promising results for this compound as an inhibitor against both replicating and non-replicating forms, highlighting its potential role in tuberculosis therapy .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process:

Introduction of the ethoxy group : Reacting 4-ethoxyphenyl precursors with intermediates under nucleophilic substitution conditions.

Cyclization : Formation of the quinoline core via acid-catalyzed cyclization or Friedländer synthesis .

Methyl group incorporation : Alkylation or methylation at the 6 and 8 positions using methyl halides or dimethyl sulfate.

Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (10% NaOH in methanol) .

  • Optimization : Adjust catalysts (e.g., H₂SO₄ vs. polyphosphoric acid), temperature (e.g., 90°C for condensation), and solvent polarity to improve yield and purity. Monitor via HPLC and TLC .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural confirmation :

  • NMR : ¹H and ¹³C NMR to identify ethoxy (-OCH₂CH₃), methyl (-CH₃), and carboxylic acid (-COOH) groups.
  • X-ray crystallography : Resolve crystal structure and confirm substituent positions (e.g., methyl groups at 6 and 8) .
    • Purity assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How should researchers handle and store this compound safely in laboratory settings?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep in airtight containers under dry, inert conditions (argon/nitrogen) at 4°C to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Approach :

Standardize assays : Use consistent cell lines (e.g., E. coli for antimicrobial tests) and control compounds (e.g., ciprofloxacin) .

Structural analogs : Compare with derivatives like 2-(2,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid (antimicrobial) or 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid (anti-inflammatory) to identify substituent-specific effects .

Dose-response studies : Evaluate IC₅₀ values across multiple concentrations to rule out non-specific cytotoxicity .

Q. What experimental strategies can elucidate the compound’s mechanism of action in medicinal chemistry?

  • Molecular docking : Screen against targets like DNA gyrase (antimicrobial) or cyclooxygenase-2 (anti-inflammatory) using software such as AutoDock .
  • Mutagenesis studies : Modify key residues in enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to assess binding interactions .
  • Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsomes, focusing on ethoxy group oxidation .

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

  • Modifications :

  • Ethoxy group replacement : Substitute with methoxy or propoxy groups to alter lipophilicity and bioavailability .
  • Methyl group positioning : Compare 6,8-dimethyl vs. 7,8-dimethyl analogs (see ) to assess steric effects .
    • Testing : Prioritize derivatives with >80% purity in in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What computational methods are effective in predicting the compound’s physicochemical properties?

  • Software tools :

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), solubility, and blood-brain barrier permeability .
  • DFT calculations : Analyze electron density maps to predict reactivity at the carboxylic acid group .

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